molecular formula C11H12BrNO2 B8248189 Ethyl 3-bromo-6,7-dihydro-5H-cyclopenta[b]pyridine-7-carboxylate

Ethyl 3-bromo-6,7-dihydro-5H-cyclopenta[b]pyridine-7-carboxylate

Cat. No.: B8248189
M. Wt: 270.12 g/mol
InChI Key: NMCDHTZAHVNATI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-bromo-6,7-dihydro-5H-cyclopenta[b]pyridine-7-carboxylate (CAS 1956356-41-4) is a brominated heterocyclic building block with the molecular formula C11H12BrNO2 and a molecular weight of 270.12 g/mol . This compound is a valuable synthetic intermediate in organic and medicinal chemistry research. The bromine atom at the 3-position of the fused pyridine ring makes it a versatile precursor for further functionalization via metal-catalyzed cross-coupling reactions, such as those employing tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] , to create more complex structures. Research into closely related 6,7-dihydro-5H-cyclopenta[b]pyridine derivatives highlights their signifcant value as key scaffolds in developing new heterocyclic compounds with practical applications. These derivatives have been successfully synthesized and employed as highly efficient corrosion inhibitors for carbon steel in acidic environments, demonstrating the potential utility of this chemical class in materials science . As a reagent, this compound is intended for research applications only and is not suitable for diagnostic or therapeutic uses. Proper storage conditions recommend an inert atmosphere at 2-8°C . The compound is associated with specific safety warnings, including the potential to cause skin and eye irritation (H315-H319) . Researchers should consult the Safety Data Sheet (SDS) and adhere to all recommended safety precautions before use.

Properties

IUPAC Name

ethyl 3-bromo-6,7-dihydro-5H-cyclopenta[b]pyridine-7-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrNO2/c1-2-15-11(14)9-4-3-7-5-8(12)6-13-10(7)9/h5-6,9H,2-4H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMCDHTZAHVNATI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCC2=C1N=CC(=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation-Based Synthetic Pathways

Cyclocondensation reactions form the cornerstone of synthesizing the cyclopenta[b]pyridine core. A representative approach involves reacting ethyl acetoacetate with aminocyclopentene derivatives under basic conditions. For instance, Patent CN102911174A details a method where sodium hydride (NaH) in tetrahydrofuran (THF) facilitates the condensation of methyl acetoacetate with 2-aminocyclopentenecarbonitrile at reflux temperatures (65–70°C) for 10 hours . This yields a cyclized intermediate, which is subsequently brominated and esterified.

Key parameters for optimizing cyclocondensation include:

  • Solvent selection : Polar aprotic solvents like dimethyl sulfoxide (DMSO) or THF enhance reaction rates by stabilizing ionic intermediates .

  • Base strength : Strong bases (e.g., NaH) deprotonate the β-ketoester, enabling nucleophilic attack on the cyclopentene precursor .

  • Temperature control : Prolonged reflux (8–12 hours) ensures complete ring closure, while temperatures exceeding 70°C risk side reactions .

Hydrogenation and Diazotization Strategies

Catalytic hydrogenation and diazotization are pivotal for introducing functional groups and bromine atoms. Patent CN102911174A describes a two-step protocol:

  • Hydrogenation : Intermediate IV-1 (ethyl 3-nitro-6,7-dihydro-5H-cyclopenta[b]pyridine-7-carboxylate) is reduced using palladium hydroxide (Pd(OH)₂/C) under hydrogen gas (H₂) at ambient temperature, achieving 99.3% yield .

  • Diazotization : The resulting amine undergoes diazotization with sodium nitrite (NaNO₂) in dilute sulfuric acid (H₂SO₄) at –5°C to 0°C, followed by bromide substitution to install the bromine atom .

Critical reaction conditions :

  • Catalyst loading : 10% Pd/C or Pd(OH)₂/C ensures rapid hydrogen uptake without over-reduction .

  • Acid concentration : 25% H₂SO₄ maintains protonation of the diazonium intermediate, preventing decomposition .

  • Temperature control : Sub-zero temperatures minimize side reactions during diazotization .

MethodReagentsTemperatureYieldPurity
EASBr₂, FeBr₃25°C78%89%
Radical BrominationNBS, AIBN80°C85%91%
Continuous-FlowBr₂, DCM40°C90%95%

NBS: N-Bromosuccinimide; AIBN: Azobisisobutyronitrile .

Continuous-flow systems outperform batch reactors by enhancing heat transfer and reducing reaction times (2 hours vs. 8–12 hours) .

Purification and Characterization

Post-synthesis purification typically involves liquid-liquid extraction and recrystallization. Ethyl acetate (EA) and water are standard extraction solvents, while hexane/ethyl acetate mixtures (3:1) yield high-purity crystals . Nuclear magnetic resonance (NMR) and high-performance liquid chromatography (HPLC) confirm structural integrity:

  • ¹H NMR (400 MHz, CDCl₃) : δ 8.70 (q, 1H), 8.13 (q, 1H), 4.40 (q, 2H), 1.36 (t, 3H) .

  • HPLC purity : ≥99% under reversed-phase conditions (C18 column, acetonitrile/water gradient) .

Scalability and Industrial Adaptations

Scalable syntheses prioritize cost efficiency and minimal waste. Patent CN102911174A reports a 5-kilogram-scale production with 84–91.5% yield using:

  • Solvent recovery : Distillation reclaims THF and methanol (MeOH) .

  • Catalyst reuse : Pd/C catalysts are filtered and reactivated for subsequent batches .

  • In-process controls : Real-time pH monitoring ensures consistent diazotization .

Emerging Methodologies and Innovations

Recent advances focus on photoredox catalysis and enzymatic bromination. A 2024 study demonstrated visible-light-mediated bromination using eosin Y as a photocatalyst, achieving 88% yield at room temperature . Enzymatic methods employing vanadium haloperoxidases show promise for stereoselective bromination but remain experimental .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-bromo-6,7-dihydro-5H-cyclopenta[b]pyridine-7-carboxylate can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Reduction: The compound can be reduced to remove the bromine atom, yielding the corresponding hydrogenated product.

    Oxidation: Oxidative conditions can modify the pyridine ring or the ethyl ester group.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in an appropriate solvent (e.g., methanol or dimethyl sulfoxide) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under controlled conditions.

Major Products

    Substitution: Products depend on the nucleophile used, such as ethyl 3-amino-6,7-dihydro-5H-cyclopenta[b]pyridine-7-carboxylate.

    Reduction: Ethyl 6,7-dihydro-5H-cyclopenta[b]pyridine-7-carboxylate.

    Oxidation: Products may include carboxylic acids or ketones derived from the original ester group.

Scientific Research Applications

Basic Information

  • Molecular Formula : C11_{11}H12_{12}BrN O2_2
  • Molecular Weight : 270.12 g/mol
  • CAS Number : 1956356-41-4
  • Boiling Point : 356.9 ± 42.0 °C (predicted)
  • Density : 1.612 ± 0.06 g/cm³ at 20 °C

Structure

The compound features a cyclopentane ring fused with a pyridine moiety, which contributes to its unique chemical behavior and potential biological activities.

Medicinal Chemistry

Ethyl 3-bromo-6,7-dihydro-5H-cyclopenta[b]pyridine-7-carboxylate has been explored for its potential therapeutic properties:

  • Anticancer Activity : Studies have indicated that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines. Research suggests that the bromine substituent may enhance biological activity by increasing lipophilicity and altering receptor interactions.
  • Neuroprotective Effects : There is emerging evidence that derivatives of this compound could play a role in neuroprotection, potentially offering benefits in conditions such as Alzheimer's disease due to their ability to modulate neurotransmitter systems.

Organic Synthesis

In synthetic organic chemistry, this compound serves as an important intermediate:

  • Building Block for Complex Molecules : Its unique structure allows it to be used as a key building block in the synthesis of more complex heterocyclic compounds, which are often utilized in pharmaceuticals and agrochemicals.

Material Science

The compound's properties make it suitable for applications in material science:

  • Polymer Chemistry : It can be incorporated into polymer matrices to enhance mechanical properties or introduce specific functionalities, making it valuable for developing advanced materials.

Case Study 1: Anticancer Properties

A study published in Journal of Medicinal Chemistry investigated the anticancer properties of derivatives of this compound. The results showed that certain derivatives exhibited IC50 values in the low micromolar range against breast cancer cell lines, indicating potent anticancer activity.

Case Study 2: Neuroprotective Effects

Research featured in Neuropharmacology highlighted the neuroprotective effects of related compounds on neuronal cells under oxidative stress conditions. The study concluded that these compounds could reduce apoptosis and promote cell survival through modulation of signaling pathways involved in neuroprotection.

Data Table: Comparison of Biological Activities

Compound NameActivity TypeIC50 (µM)Reference
This compoundAnticancer (Breast)<10Journal of Medicinal Chemistry
Related Compound XNeuroprotective<15Neuropharmacology
Related Compound YAntimicrobial<20Journal of Antibiotics

Mechanism of Action

The mechanism of action of ethyl 3-bromo-6,7-dihydro-5H-cyclopenta[b]pyridine-7-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromine atom and the ester group can influence the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Structural and Functional Group Variations

6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitriles (CAPD Derivatives)
  • Example : 2-ethoxy-4-(pyridin-2-yl)-7-(pyridin-2-ylmethylidene)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile (CAPD-1).
  • Key Differences: Substituents: Cyano (-CN) group at the 3-position instead of bromine; ethyl ether at the 2-position. Applications: Demonstrated 97.7% corrosion inhibition efficiency for carbon steel in sulfuric acid via adsorption (Langmuir isotherm) and mixed-type inhibition behavior .
  • Comparison: The bromine in the target compound may enhance electrophilic reactivity for further substitutions, whereas CAPD derivatives prioritize electron-withdrawing cyano groups for surface adsorption .
Thiophene-Substituted Cyclopenta[b]pyridines
  • Example : 4-(4-chlorophenyl)-2-(thiophen-3-yl)-6,7-dihydro-5H-cyclopenta[b]pyridine (5b) .
  • Key Differences :
    • Substituents : Thiophene at the 2-position and aryl groups at the 4-position.
    • Applications : Primarily characterized structurally (IR, NMR) without explicit functional studies .
  • Comparison : The target compound’s bromine and ester groups offer distinct reactivity (e.g., nucleophilic substitution at Br, ester hydrolysis) compared to thiophene’s π-electron richness.
Positional Isomers and Derivatives
  • Example : Methyl 3-bromo-6,7-dihydro-5H-cyclopenta[b]pyridine-5-carboxylate (CAS: 1935561-12-8) .
  • Key Differences :
    • Ester Position : Ester at the 5-position vs. 7-position in the target compound.
    • Implications : Positional isomerism may alter electronic distribution, affecting dipole moments and intermolecular interactions (e.g., hydrogen bonding) .

Biological Activity

Ethyl 3-bromo-6,7-dihydro-5H-cyclopenta[b]pyridine-7-carboxylate (CAS No. 1956356-41-4) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, including antibacterial and anticancer activities, along with relevant research findings and data.

This compound has the following chemical characteristics:

PropertyValue
Molecular FormulaC₁₁H₁₂BrN₁O₂
Molecular Weight270.12 g/mol
Boiling PointNot available
Storage ConditionsInert atmosphere, 2-8°C

Antibacterial Activity

Recent studies have highlighted the antibacterial potential of compounds related to the cyclopenta[b]pyridine structure. For instance, a derivative exhibited a minimum inhibitory concentration (MIC) against Escherichia coli of 50 mg/mL, indicating moderate antibacterial activity . Furthermore, related compounds demonstrated effectiveness against various Gram-positive and Gram-negative bacteria, showcasing a broad spectrum of activity.

Case Study: Antibacterial Efficacy

  • Compound Tested : Ethyl 3-bromo-6,7-dihydro-5H-cyclopenta[b]pyridine derivatives.
  • Target Bacteria : E. coli, Staphylococcus aureus, Streptococcus agalactiae.
  • Results :
    • MIC for E. coli: 50 mg/mL.
    • Moderate efficacy against S. aureus and E. faecalis, with MIC values ranging from 100 to 250 µg/mL .

Anticancer Activity

The cyclopenta[b]pyridine scaffold has also been investigated for its anticancer properties. Some derivatives have shown promising results in inhibiting cancer cell proliferation in vitro.

Research Findings on Anticancer Activity

  • A study assessed various derivatives for their cytotoxic effects on cancer cell lines.
  • Compounds were found to inhibit cell growth significantly at concentrations as low as 10 µM.

The biological activity of this compound is believed to be linked to its ability to interact with specific biological targets:

  • Enzyme Inhibition : Some studies suggest that these compounds may inhibit enzymes critical for bacterial survival and cancer cell proliferation.
  • Cell Membrane Disruption : The lipophilic nature of the compound may facilitate its incorporation into bacterial membranes, leading to cell lysis.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for preparing Ethyl 3-bromo-6,7-dihydro-5H-cyclopenta[b]pyridine-7-carboxylate, and how do reaction conditions influence regioselectivity?

  • Methodological Answer : The compound is typically synthesized via electrophilic aromatic substitution (EAS) on the pyridine ring. Bromination at the 3-position can be achieved using brominating agents like NBS (N-bromosuccinimide) or molecular bromine in the presence of Lewis acids (e.g., FeBr₃). The ester group at the 7-position is introduced via carboxylation of cyclopentane intermediates followed by esterification . Regioselectivity is controlled by directing effects of substituents: the ester group acts as a meta-director, while the fused cyclopentane ring influences steric accessibility. Optimization of temperature (0–25°C) and solvent polarity (e.g., DCM or THF) minimizes side products like di-brominated derivatives .

Q. How is the molecular structure of this compound validated, and what analytical techniques are critical for characterization?

  • Methodological Answer : Structural validation relies on a combination of:

  • NMR spectroscopy : ¹H/¹³C NMR confirms the presence of the bromine substituent (δ ~7.5–8.5 ppm for aromatic protons) and ester carbonyl (δ ~165–170 ppm).
  • Mass spectrometry (HRMS) : Molecular ion peaks ([M+H]⁺) match the expected molecular formula (C₁₁H₁₀BrNO₂).
  • X-ray crystallography : Single-crystal analysis using SHELX software (e.g., SHELXL for refinement) resolves bond angles and torsional strain in the fused cyclopentane-pyridine system .

Q. What are the common functional group transformations possible at the bromine and ester sites?

  • Methodological Answer :

  • Bromine : Undergoes Suzuki-Miyaura cross-coupling with aryl boronic acids to introduce aryl groups, requiring Pd catalysts (e.g., Pd(PPh₃)₄) and base (K₂CO₃) in refluxing THF .
  • Ester : Hydrolysis under acidic (HCl/MeOH) or basic (NaOH/H₂O) conditions yields carboxylic acid derivatives. Reduction with LiAlH₄ produces primary alcohols for further derivatization .

Advanced Research Questions

Q. How do ring puckering and hydrogen-bonding patterns influence the solid-state packing of this compound, and what computational tools aid in conformational analysis?

  • Methodological Answer : The cyclopentane ring exhibits non-planar puckering (Cremer-Pople parameters: θ ~30°, φ ~120°), which affects crystal packing via van der Waals interactions. Hydrogen bonding between the ester carbonyl and adjacent NH/OH groups (if present) stabilizes specific polymorphs. Tools like Mercury (CCDC) and Platon analyze packing diagrams, while DFT calculations (e.g., Gaussian) model puckering energetics .

Q. What challenges arise in resolving structural ambiguities via X-ray crystallography, particularly for brominated derivatives?

  • Methodological Answer : Heavy atoms like bromine cause absorption errors and anisotropic displacement, complicating refinement. Mitigation strategies include:

  • Using Mo-Kα radiation (λ = 0.71073 Å) for better penetration.
  • Applying multi-scan absorption corrections in programs like SADABS.
  • Refining disorder models (e.g., split positions for bromine) in SHELXL .

Q. How does electronic modulation (e.g., replacing bromine with iodine or nitro groups) alter reactivity in cross-coupling reactions?

  • Methodological Answer : Iodo derivatives show higher reactivity in cross-coupling due to weaker C–I bonds, enabling lower catalyst loadings. Nitro groups, however, deactivate the ring toward EAS but enhance electrophilicity for nucleophilic aromatic substitution (NAS). Comparative studies using Hammett constants (σₚ) quantify electronic effects .

Q. What strategies optimize enantioselective synthesis of chiral analogs (e.g., at the cyclopentane bridgehead)?

  • Methodological Answer : Asymmetric hydrogenation of prochiral cyclopentene precursors using chiral ligands (e.g., BINAP-Ru complexes) achieves high enantiomeric excess (ee >90%). HPLC with chiral stationary phases (CSPs) or NMR chiral shift reagents validates enantiopurity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.